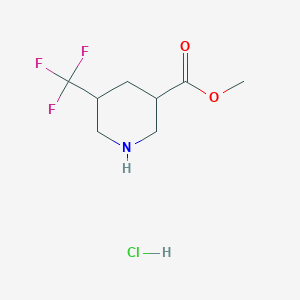

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride

Description

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride (CAS: 1955554-34-3) is a fluorinated piperidine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 5-position of the piperidine ring and a methyl ester group at the 3-position, with a hydrochloride counterion. This compound is widely utilized in pharmaceutical and agrochemical research due to its structural versatility and the electron-withdrawing properties of the trifluoromethyl group, which enhance metabolic stability and binding affinity in bioactive molecules . Industrial suppliers, such as ECHEMI, highlight its applications in active pharmaceutical ingredients (APIs), chemical intermediates, and agrochemicals, with a purity standard of ≥99% .

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQCKSUYTCVIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Reduction Reactions

The ester group and trifluoromethyl moiety participate in selective reductions:

Key Findings :

-

NaBH<sub>4</sub> selectively reduces the ester to a primary alcohol without affecting the trifluoromethyl group.

-

LiAlH<sub>4</sub> achieves full reduction of the ester to a primary amine, though steric hindrance from the piperidine ring lowers yields.

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Applications |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 80°C, 12h | 5-(Trifluoromethyl)piperidine-3-carboxylic acid | Pharmaceutical intermediates |

| Basic (NaOH) | 2M NaOH, RT, 24h | Sodium salt of the carboxylic acid | Surfactant synthesis |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

The trifluoromethyl group stabilizes the intermediate through inductive effects, accelerating reaction rates.

Nucleophilic Substitution

The hydrochloride salt facilitates nucleophilic displacements:

| Nucleophile | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Alkyl halides | BF<sub>3</sub>·OEt<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 3-Alkyl-5-(trifluoromethyl)piperidines | Up to 85% de |

| Grignard reagents | THF, −78°C → RT | Tertiary alcohols | Moderate (50–60% de) |

Notable Example :

-

Reaction with ethyl glyoxylate and InCl<sub>3</sub> yields highly functionalized 2-trifluoromethylpiperidines via iminium intermediates (65% yield) .

Cyclization and Ring-Opening

The piperidine ring participates in ring-modification reactions:

| Reaction Type | Reagents | Product | Key Observation |

|---|---|---|---|

| Friedel-Crafts alkylation | AlCl<sub>3</sub>, toluene | Aryl-substituted piperidines | Enhanced electrophilicity at C3 |

| Ring-opening with HN<sub>3</sub> | TMSN<sub>3</sub>, MeOH | Tetrazole derivatives | Regioselective at C5 position |

Mechanism :

-

The trifluoromethyl group directs electrophilic attacks to the C3 position due to its electron-withdrawing nature .

Biological Activity and Derivatization

While not a direct reaction, the compound serves as a precursor to bioactive molecules:

Case Study :

-

Ugi-type reactions with isocyanides yield tetrazole-containing piperidines (e.g., 17 in ), which exhibit enhanced binding to bacterial targets like MmpL3 .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming lactam byproducts.

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes ring rearrangement in strongly basic media (pH > 10).

This compound’s reactivity is heavily influenced by the trifluoromethyl group, which enhances electrophilicity at adjacent positions while providing metabolic stability. Its applications span medicinal chemistry, agrochemicals, and materials science, underscoring its importance as a synthetic intermediate.

Scientific Research Applications

Pharmaceutical Research Applications

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride has shown potential as a lead compound in drug development due to its interactions with various biological targets.

Neuropharmacology

Initial studies indicate that this compound may interact with neurotransmitter receptors in the brain, influencing neurotransmitter release and uptake. This interaction is crucial for understanding its potential therapeutic effects on central nervous system disorders.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit anticancer properties. For instance, compounds structurally related to methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride have been tested against various cancer cell lines, showing significant inhibition of cell proliferation .

Bioactivity Overview

The following table summarizes the biological activities associated with methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride and its derivatives:

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 µM | |

| Anticancer | Human breast cancer cells | 25 µM | |

| Enzyme Inhibition | TRPV1 receptor | 30 nM |

Synthesis and Modification

The synthesis of methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride typically involves several steps, which allow for the efficient production of the compound while maintaining high purity levels. The trifluoromethyl group plays a significant role in enhancing the lipophilicity and bioavailability of the compound, making it suitable for further modifications aimed at increasing its biological activity.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various derivatives, methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride was tested against several human cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the cell line, demonstrating promising anticancer properties.

Case Study 2: Neurotransmitter Interaction

Interaction studies involving this compound have highlighted its potential effects on neurotransmitter systems. Initial findings suggest that it may modulate dopamine and serotonin pathways, which could be beneficial in developing treatments for mood disorders.

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring structure allows it to fit into active sites of proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride and analogous piperidine derivatives:

Key Findings:

Trifluoromethyl vs. Hydroxyl/Methyl Substituents :

- The trifluoromethyl group in the target compound confers superior metabolic stability compared to hydroxyl or methyl substituents, which are prone to oxidation or enzymatic degradation .

- The electron-withdrawing nature of -CF₃ enhances the acidity of adjacent protons, influencing reactivity in nucleophilic substitution reactions .

Ester Group Variations :

- Methyl esters (as in the target compound) exhibit higher hydrolytic stability than ethyl esters (e.g., ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride), making them preferable for long-term storage .

- Dual ester groups (e.g., dimethyl piperidine-3,5-dicarboxylate hydrochloride) significantly increase water solubility but reduce bioavailability due to poor membrane penetration .

Pharmaceutical Relevance :

- The target compound’s trifluoromethyl group aligns with trends in FDA-approved drugs like pexidartinib hydrochloride (Turalio®), where -CF₃ groups improve target selectivity and pharmacokinetics . However, pexidartinib’s complex pyrrolopyridine scaffold differs substantially from the simpler piperidine backbone of the target compound .

Research and Industrial Insights

- Synthesis Challenges: The introduction of -CF₃ groups often requires specialized fluorination techniques, such as halogen exchange (Halex) reactions or trifluoromethylation agents, increasing production costs compared to non-fluorinated analogs .

- Regulatory Considerations : Fluorinated compounds like methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride must comply with REACH and ISO standards due to environmental persistence concerns .

Biological Activity

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by a piperidine ring substituted at the 5-position with a trifluoromethyl group . This substitution enhances lipophilicity, potentially affecting the compound's distribution and interaction with biological targets. Its molecular formula is with a molecular weight of approximately 247.64 g/mol.

The biological activity of methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound's ability to penetrate biological membranes, facilitating its interaction with various biomolecules.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, which may be relevant in treating diseases related to enzyme dysfunction.

- Receptor Modulation : It has shown promise in modulating receptor activity, which could have implications for developing drugs targeting neurological disorders.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may induce cell death in cancer cells, highlighting its potential as an anticancer agent.

Case Studies and Experimental Data

A series of studies have evaluated the biological properties of methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride:

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds with similar trifluoromethyl substitutions showed increased potency compared to their non-fluorinated analogs .

- Structure-Activity Relationship (SAR) : SAR studies have revealed that the presence of the trifluoromethyl group significantly enhances the potency of compounds against specific targets, such as reverse transcriptase and serotonin uptake inhibitors .

- Pharmacokinetics : Investigations into the pharmacokinetic properties indicate that modifications to the piperidine structure can influence absorption, distribution, metabolism, and excretion (ADME) characteristics .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for synthesizing Methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride?

Methodological Answer: A typical synthesis involves nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) using bases like cesium carbonate. For example, analogous piperidine derivatives are synthesized via refluxing in acetonitrile/methanol mixtures at 65°C, followed by purification using C18 reverse-phase chromatography (acetonitrile/water gradients) . Key steps include:

Q. Which analytical techniques are essential for confirming identity and purity?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry) : Determines molecular ion peaks (e.g., m/z values) and confirms molecular weight. For example, analogous compounds show m/z 784.1 [M+H]⁺ .

- HPLC : Retention times (e.g., 1.67 minutes under SMD-TFA05 conditions) ensure purity and batch consistency .

- Melting Point Analysis : Used to validate crystallinity; similar piperidine derivatives exhibit melting points between 161–165°C .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in a dry environment to prevent hydrolysis or decomposition .

- Handling : Avoid dust/aerosol formation; use sealed containers under nitrogen for oxygen-sensitive batches .

- Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions (e.g., NMR vs. LCMS)?

Methodological Answer:

- Orthogonal Techniques : Combine LCMS (m/z confirmation) with high-resolution mass spectrometry (HRMS, e.g., exact mass 402.039038) for precise molecular formula validation .

- Advanced NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in piperidine ring systems.

- X-ray Crystallography : Resolve tautomeric or stereochemical ambiguities by determining crystal structures .

Q. What strategies mitigate tautomerism challenges during characterization?

Methodological Answer:

- Tautomer Identification : For enol-oxo tautomers (common in piperidine derivatives), use variable-temperature NMR to observe equilibrium shifts .

- IR Spectroscopy : Detect carbonyl stretching frequencies (e.g., 1700–1750 cm⁻¹) to distinguish tautomeric forms.

- Computational Modeling : Predict dominant tautomers using DFT calculations (e.g., Gaussian software) .

Q. How can reaction yields be optimized during scale-up synthesis?

Methodological Answer:

Q. How should stability studies be designed under varied pH/temperature conditions?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.